molecular formula C11H13NO3S2 B13187368 1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate CAS No. 1384427-99-9

1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate

Cat. No.: B13187368
CAS No.: 1384427-99-9
M. Wt: 271.4 g/mol
InChI Key: RQJMSCBHMXFRNX-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate ( 1384427-99-9) is a chemical compound supplied with a purity of 95% and is categorized as a heterocyclic building block for research applications . It has a molecular formula of C11H13NO3S2 and a molecular weight of 271.36 g/mol . This compound is strictly for research and development use and is not intended for human, veterinary, or diagnostic use . The benzothiazole core of this molecule is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities . Benzothiazole derivatives are extensively researched for their potential as antimicrobial, anticancer, anti-inflammatory, and antitumor agents . Specifically, some derivatives have shown promising activity against bacterial strains like Staphylococcus aureus , while others inhibit the proliferation of human cancer cell lines, such as epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) . The mechanism of action for bioactive benzothiazole compounds can involve the simultaneous inhibition of key signaling pathways like AKT and ERK, which are crucial for cell survival and proliferation . The methanesulfonate (mesylate) functional group in this molecule can serve as an excellent leaving group, making this compound a valuable synthetic intermediate for further chemical modifications and the development of novel molecular entities for biological evaluation .

Properties

CAS No.

1384427-99-9

Molecular Formula

C11H13NO3S2

Molecular Weight

271.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)propan-2-yl methanesulfonate

InChI

InChI=1S/C11H13NO3S2/c1-8(15-17(2,13)14)7-11-12-9-5-3-4-6-10(9)16-11/h3-6,8H,7H2,1-2H3

InChI Key

RQJMSCBHMXFRNX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC2=CC=CC=C2S1)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of Benzothiazole Intermediate

The core benzothiazole scaffold is synthesized via cyclization of 2-aminothiophenol derivatives. Key steps include:

  • Alkylation : Reaction of 2-aminothiophenol with chloroacyl chlorides (e.g., 3-chloropropanol) in toluene at room temperature to form 3-(benzothiazol-2-yl)propan-1-ol.
  • Cyclization : Refluxing with potassium carbonate (K₂CO₃) and potassium iodide (KI) in isopropanol (iPrOH) to yield 1-(1,3-benzothiazol-2-yl)propan-2-ol.

Reaction Conditions :

Parameter Value Source
Solvent Toluene/iPrOH
Temperature Reflux (110–115°C)
Base K₂CO₃
Reaction Time 5–7 hours

Methanesulfonation of the Alcohol Intermediate

The hydroxyl group is converted to a methanesulfonate leaving group via methanesulfonyl chloride (MsCl):

  • Reagents : Methanesulfonyl chloride (1.2 equivalents), triethylamine (Et₃N, 1.5 equivalents).
  • Procedure :
    • Dissolve 1-(1,3-benzothiazol-2-yl)propan-2-ol in dichloromethane (DCM).
    • Add Et₃N dropwise under nitrogen, followed by MsCl at 0°C.
    • Stir at room temperature for 4 hours.

Workup :

  • Quench with ice-cold water, extract with DCM, wash with 10% NaHCO₃, dry over Na₂SO₄, and concentrate.
  • Purify via flash chromatography (ethyl acetate/hexane, 1:9).

Yield : 61–68%.

Characterization Data

Nuclear Magnetic Resonance (NMR) :

Proton Environment δ (ppm) Multiplicity Integration Source
Benzothiazole aromatic protons 7.51–8.20 m 4H
Methanesulfonate CH₃ 3.20 s 3H
Propyl chain (-CH₂-) 1.92–3.34 m 4H

Crystallography :

  • Single crystals grown via slow evaporation in acetonitrile/ethanol.
  • Hydrogen-bonding network observed between sulfonate oxygens and water molecules.

Critical Analysis of Methodologies

  • Efficiency : Methanesulfonation achieves high regioselectivity due to the electrophilic nature of MsCl.
  • Limitations :
    • Side reactions (e.g., over-alkylation) may occur without strict temperature control.
    • Chromatography is required for purity, increasing process complexity.

Optimization Strategies :

  • Use of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst to enhance reaction rates.
  • Substitution of DCM with DMF for improved solubility at elevated temperatures (90–110°C).

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of various biological pathways, including those involved in oxidative stress and inflammation . The methanesulfonate group can also enhance the compound’s solubility and stability, making it more effective in biological systems .

Comparison with Similar Compounds

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone

  • Structure: Benzothiazole linked to a sulfanyl (-S-) group and a phenylethanone moiety.
  • Properties: The ketone group increases electrophilicity, enabling participation in Knoevenagel and Michael reactions. Unlike the methanesulfonate ester, this compound lacks a charged sulfonate group, reducing solubility in polar solvents .
  • Applications : Primarily used in organic synthesis as a precursor for chalcones and vinyl sulfones .

1-(4-Benzylpiperazin-1-yl)-3-(1,3-dioxoisoindolin-2-yl)propan-2-yl Methanesulfonate

  • Structure : Methanesulfonate ester with a benzylpiperazine and dioxoisoindoline substituent.
  • Properties: The piperazine ring introduces basicity, while the dioxoisoindoline group adds steric bulk.
  • Applications : Likely explored as a CNS-targeting prodrug due to the piperazine moiety’s blood-brain barrier permeability .

1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl Methanesulfonate

  • Structure : Methanesulfonate ester with a trifluoromethyl group and a methylpyridine ring.
  • Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity, contrasting with the benzothiazole’s aromatic π-stacking capability. The pyridine ring allows for hydrogen bonding, influencing binding affinity in enzyme inhibition .
  • Applications: Potential use in fluorinated drug candidates, leveraging the trifluoromethyl group’s bioisosteric effects .

Physicochemical and Functional Comparison

Property 1-(1,3-Benzothiazol-2-yl)propan-2-yl Methanesulfonate 2-(Benzothiazol-2-ylsulfanyl)-1-phenylethanone 1-(4-Benzylpiperazin-1-yl)-... Methanesulfonate 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)... Methanesulfonate
Core Heterocycle Benzothiazole Benzothiazole Benzylpiperazine + Dioxoisoindoline Pyridine
Solubility Moderate (polar solvents due to sulfonate) Low (nonpolar solvents) Moderate (piperazine enhances solubility) Low (trifluoromethyl reduces polarity)
Reactivity Electrophilic sulfonate ester Electrophilic ketone Nucleophilic piperazine Electrophilic trifluoromethyl
Pharmacological Potential Kinase inhibition (inferred from analogs) Organic synthesis intermediate CNS-targeting prodrug (discontinued) Fluorinated drug candidate
Key References

Biological Activity

1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate is a chemical compound characterized by its unique structural features, which include a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The molecular formula of this compound is C₁₀H₁₃N₁O₃S₂, and it exhibits diverse biological activities that warrant detailed investigation.

Structural Characteristics

The benzothiazole ring system provides significant chemical reactivity, which contributes to the biological activity of the compound. The presence of a methanesulfonate group enhances its solubility and reactivity with various biological targets.

Biological Activity Overview

Research indicates that 1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate exhibits several biological activities:

  • Anticancer Activity : The compound has been studied for its ability to inhibit enzymes involved in cancer cell proliferation. Specifically, it may disrupt DNA replication processes by inhibiting topoisomerase enzymes, leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Similar benzothiazole derivatives have shown antimicrobial effects, suggesting that this compound may also possess such properties.

The mechanism of action primarily involves the interaction with specific biological targets, particularly enzymes related to nucleic acid metabolism. These interactions are crucial for understanding the therapeutic potential of the compound. Further studies on binding affinity and specificity are necessary to elucidate its role in biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
1-Benzothiazol-2-thiolContains a thiol groupAntimicrobial and antioxidant
3-(Benzothiazol-2-yloxy)-propanoic acidIncludes an ether linkageAnti-inflammatory effects
Benzothiazole sulfonamideSulfonamide functional groupAntibacterial activity
3-(Benzothiazol-2-yl)-3-hydroxybutanoic acidHydroxyl group additionPotential anticancer activity

The distinctive combination of the benzothiazole ring with a propan-2-yloxy structure and a methanesulfonate group provides unique reactivity patterns not found in other derivatives. Its specific interactions with biological targets further enhance its potential as a therapeutic agent compared to similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate:

  • Inhibition of Cancer Cell Growth : A study demonstrated that compounds similar to 1-(1,3-Benzothiazol-2-yl)propan-2-yl methanesulfonate effectively inhibited topoisomerase I and II activities in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates .
  • Antimicrobial Testing : Preliminary antimicrobial assays indicated that the compound exhibited significant activity against various bacterial strains, suggesting its potential as an antibacterial agent.

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